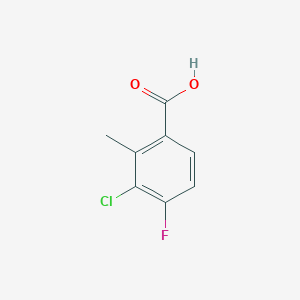

3-Chloro-4-fluoro-2-methylbenzoic acid

Description

Global Significance of Substituted Benzoic Acids in Organic Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. Their utility stems from the reactivity of both the aromatic ring and the carboxylic acid functional group. The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other functional groups, providing a versatile handle for molecular elaboration. Furthermore, the substituents on the aromatic ring direct subsequent reactions and influence the electronic properties of the molecule, allowing for the fine-tuning of its characteristics. This versatility makes substituted benzoic acids indispensable in the synthesis of pharmaceuticals, agrochemicals, polymers, dyes, and materials with specific electronic or optical properties.

Overview of Fluoro- and Chloro-Substituted Benzoic Acid Derivatives

Among the halogenated benzoic acids, fluoro- and chloro-substituted derivatives are of particular importance. The incorporation of fluorine atoms can enhance metabolic stability, increase lipophilicity, and alter the acidity of the carboxylic acid group, properties that are highly desirable in drug design. Fluoro-substituted compounds are often considered more environmentally benign alternatives to their chlorinated counterparts.

Chlorine-substituted benzoic acids are also crucial intermediates. The chloro-substituent can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, providing a means to form new carbon-carbon or carbon-heteroatom bonds. These derivatives are widely used as precursors in the synthesis of pesticides and pharmaceuticals. The interplay between the electronic effects of the halogen substituents and the carboxylic acid group has been a subject of detailed investigation to understand their impact on molecular structure and reactivity. google.com

Research Landscape of 3-Chloro-4-fluoro-2-methylbenzoic Acid

This compound is a specific polysubstituted aromatic carboxylic acid. While extensive research on a wide range of halogenated benzoic acids is available, detailed studies focusing specifically on this compound are less prevalent in publicly accessible scientific literature. Much of the available information is from chemical suppliers, providing basic physical and safety data.

Despite the limited specific research, the unique substitution pattern of this compound suggests its potential as a valuable intermediate in targeted organic synthesis. The presence of chloro, fluoro, and methyl groups, in addition to the carboxylic acid, offers multiple sites for functionalization and precise control over the electronic and steric properties of resulting molecules.

Chemical Properties and Synthesis

Based on its structure, this compound is a solid at room temperature. The combination of a chlorine atom, a fluorine atom, and a methyl group on the benzene (B151609) ring influences its solubility, reactivity, and spectroscopic characteristics.

| Property | Value |

| CAS Number | 154257-77-9 |

| Molecular Formula | C₈H₆ClFO₂ |

| Physical Form | Solid |

While specific, peer-reviewed synthesis methods for this compound are not widely published, potential synthetic routes can be inferred from established methods for analogous compounds. A plausible approach could involve the halogenation and functionalization of a substituted toluene (B28343) precursor. For instance, a synthetic strategy might start with a fluorinated and methylated benzene derivative, followed by chlorination and subsequent oxidation of the methyl group to a carboxylic acid. Another potential route could be a multi-step process involving a Friedel-Crafts acylation of a suitable halogenated toluene, followed by hydrolysis and acidification to yield the final benzoic acid derivative.

Potential Research Applications

Given the functionalities present in this compound, it can be anticipated to be a useful building block in several areas of chemical research:

Medicinal Chemistry: The compound could serve as a scaffold or intermediate for the synthesis of novel pharmaceutical agents. The specific arrangement of substituents may contribute to unique binding interactions with biological targets.

Agrochemicals: Halogenated aromatic compounds are a cornerstone of the agrochemical industry. This benzoic acid derivative could be a precursor for new herbicides, fungicides, or insecticides.

Materials Science: The tailored electronic properties imparted by the halogen and methyl substituents could make it a candidate for the synthesis of advanced materials, such as liquid crystals or functional polymers.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns influenced by the adjacent chloro, fluoro, and carboxyl groups. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for each of the eight carbon atoms, including the carboxyl carbon, the methyl carbon, and the six aromatic carbons, with their chemical shifts dictated by the electronic environment created by the substituents. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H, C-F, and C-Cl stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

Further experimental investigation is required to establish a definitive spectroscopic profile for this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNNDKWURCANLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282003 | |

| Record name | 3-Chloro-4-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-77-9 | |

| Record name | 3-Chloro-4-fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154257-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Fluoro 2 Methylbenzoic Acid

Established Synthetic Routes to the Core Structure

The construction of the 3-Chloro-4-fluoro-2-methylbenzoic acid molecule relies on a toolkit of fundamental organic reactions. These transformations are employed to build the substituted benzene (B151609) ring and introduce the required functional groups in the correct regioisomeric arrangement.

Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring, serving as a key step in forming ketone precursors that can be further transformed into the final benzoic acid structure. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com Unlike the related alkylation reaction, Friedel-Crafts acylation has the distinct advantage of avoiding poly-substitution and carbocation rearrangements, as the product ketone is deactivated towards further electrophilic attack. libretexts.org

A documented application of this methodology in the synthesis of a direct precursor is the acylation of m-fluorotoluene. In a patented process, m-fluorotoluene is reacted with trichloroacetyl chloride using anhydrous aluminum trichloride as the catalyst. google.com This reaction yields 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone, which is then hydrolyzed to produce 4-fluoro-2-methylbenzoic acid. google.com The conditions for such reactions are critical and influence the yield and isomer distribution.

Table 1: Representative Conditions for Friedel-Crafts Acylation of m-Fluorotoluene

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | m-Fluorotoluene | google.com |

| Acylating Agent | Trichloroacetyl chloride | google.com |

| Catalyst | Anhydrous aluminum trichloride (AlCl₃) | google.com |

| Solvent | 1,2-dichloroethane, carbon disulfide, nitrobenzene | google.com |

| Temperature | -20°C to 50°C (preferably -5°C to 10°C) | google.com |

Nucleophilic aromatic substitution (S_NAr) provides a pathway for the introduction of a fluorine atom onto an aromatic ring. This strategy typically requires a precursor ring that is activated by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). While direct synthesis of this compound via this method is not prominently documented, the principle remains a cornerstone of organofluorine chemistry.

In a hypothetical pathway, a precursor such as 3,4-dichloro-2-methylbenzoic acid could potentially undergo selective nucleophilic substitution. The reaction would involve a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, often in a high-boiling polar aprotic solvent. The success of such a reaction would depend heavily on the relative activation of the chlorine atoms and the reaction conditions.

The conversion of a methyl group on an aromatic ring to a carboxylic acid is a fundamental oxidative transformation in the synthesis of benzoic acid derivatives. This step is crucial in pathways that begin with substituted toluene (B28343) precursors. A powerful and commonly used oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄), typically used under alkaline conditions followed by an acidic workup.

This transformation is a key final step in several potential routes to this compound. For instance, if 3-chloro-4-fluoro-2-methyltoluene were synthesized or available, its oxidation would directly yield the target molecule. The robustness of the aryl-methyl C-H bonds requires strong oxidizing conditions, but the reaction is generally high-yielding and a standard procedure in organic synthesis.

Multi-Step Synthesis from Precursor Molecules

Constructing the target molecule with its specific substitution pattern typically involves multi-step sequences that carefully build upon simpler, more readily available starting materials.

A logical and documented synthetic strategy begins with a substituted toluene, specifically m-fluorotoluene. This pathway leverages a sequence of acylation, hydrolysis, and subsequent chlorination to arrive at the final product.

The synthesis commences with the Friedel-Crafts acylation of m-fluorotoluene to form an intermediate ketone, which is then hydrolyzed to 4-fluoro-2-methylbenzoic acid. google.com The final and critical step is the regioselective chlorination of this intermediate. The directing effects of the substituents on the ring guide the incoming electrophile. The methyl and fluoro groups are ortho, para-directing, while the carboxylic acid group is meta-directing and deactivating. The position ortho to both the fluorine and methyl groups (C3) is also meta to the carboxyl group, making it the most electronically favorable site for electrophilic chlorination. Reagents such as chlorosulfonic acid in the presence of a catalyst can be employed for this transformation, analogous to methods used for similar fluorinated benzoic acids. google.com

Table 2: Synthesis Pathway from m-Fluorotoluene

| Step | Reaction | Key Reagents | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | m-Fluorotoluene, Trichloroacetyl chloride, AlCl₃ | 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethanone | google.com |

| 2 | Hydrolysis | NaOH (or other base), followed by acid | 4-Fluoro-2-methylbenzoic acid | google.com |

| 3 | Electrophilic Chlorination | Cl₂/Catalyst or Chlorosulfonic acid | this compound | google.com |

An alternative synthetic route utilizes a fluorobenzaldehyde derivative as the starting point. This pathway relies on the sequential introduction of the chlorine atom and subsequent oxidation of the aldehyde functional group.

The synthesis can begin with 4-fluoro-2-methylbenzaldehyde, a known compound that can be prepared from fluorinated aromatic precursors via formylation reactions. innospk.com This aldehyde can then undergo electrophilic chlorination. Similar to the chlorination of 4-fluorobenzaldehyde, the directing effects of the existing groups would favor the introduction of chlorine at the C3 position. The final step is the oxidation of the 3-chloro-4-fluoro-2-methylbenzaldehyde intermediate to the corresponding carboxylic acid. This is a standard transformation readily achieved with common oxidizing agents like potassium permanganate or chromic acid, providing the target this compound.

Table 3: Synthesis Pathway from 4-Fluoro-2-methylbenzaldehyde

| Step | Reaction | Key Reagents | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Electrophilic Chlorination | 4-Fluoro-2-methylbenzaldehyde, Chlorinating agent (e.g., Cl₂/FeCl₃) | 3-Chloro-4-fluoro-2-methylbenzaldehyde | N/A |

| 2 | Oxidation | KMnO₄ or CrO₃ | this compound | N/A |

Synthetic Routes from Halogenated Benzoic Acid Precursors

While direct functionalization of a pre-existing halogenated benzoic acid is one conceivable route, a more common and often more controllable strategy involves the construction of the substituted aromatic ring followed by the introduction of the carboxylic acid moiety. One of the most effective methods for this transformation is the Grignard reaction, starting from a dihalogenated toluene derivative.

A plausible and efficient route commences with a selective halogenation of a suitable starting material to create a precursor amenable to Grignard reagent formation. For instance, starting from 2-chloro-1-fluoro-4-methylbenzene, a bromination reaction can introduce a bromine atom, which is more reactive towards magnesium than chlorine, at a position that can be converted to the carboxylic acid. The subsequent Grignard carboxylation proceeds by reacting the organomagnesium intermediate with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final benzoic acid product. youtube.comyoutube.com

The key steps in this synthetic sequence are outlined below:

Preparation of the Grignard Reagent: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to form the phenylmagnesium bromide. youtube.com

Carboxylation: The freshly prepared Grignard reagent is then added to a slurry of crushed dry ice. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. youtube.com

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a strong acid, such as aqueous sulfuric acid, to protonate the carboxylate and yield the neutral this compound. youtube.com

An alternative, though potentially more complex, approach could be adapted from the synthesis of similarly substituted benzoic acids, which involves a multi-step sequence including nitration, esterification, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type reaction to install the chloro group, followed by hydrolysis of the ester. researchgate.netorgsyn.org However, the Grignard route is generally more direct for this specific substitution pattern.

A patent for a related compound, 4-fluoro-2-methylbenzoic acid, utilizes a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis. google.com This highlights another potential strategy where the acyl group, once installed, can be oxidized to the carboxylic acid.

| Step | Reaction | Key Reagents and Conditions |

| 1 | Grignard Formation | Magnesium turnings, anhydrous THF, inert atmosphere |

| 2 | Carboxylation | Solid CO2 (dry ice) |

| 3 | Workup | Aqueous H2SO4 |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound presents significant challenges in controlling the regiochemistry of the substitution on the benzene ring. The directing effects of the existing substituents play a crucial role in determining the position of newly introduced functional groups.

Regioselectivity:

A powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM) . In this approach, a functional group on the aromatic ring directs the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group at the desired position. For a precursor like 1-chloro-2-fluoro-4-methylbenzene, the fluorine atom is a known ortho-directing group for lithiation, which could be exploited to introduce the carboxylic acid at the 2-position. epfl.ch

In the context of the Grignard reaction with a dihalogenated precursor (e.g., a bromo-chloro-fluorotoluene), regioselectivity is achieved through the differential reactivity of the halogens. The C-Br bond is weaker and more readily undergoes oxidative addition to magnesium than the C-Cl bond, allowing for the selective formation of the Grignard reagent at the site of the bromine atom. walisongo.ac.id

Enantioselective Synthesis Studies Utilizing the Compound as a Surrogate

While there are no specific reports in the literature of this compound being used as a surrogate in enantioselective synthesis, its chiral nature due to the substitution pattern makes it a potential candidate for such applications. In enantioselective synthesis, a chiral molecule is used to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. wikipedia.org

Substituted benzoic acids can be incorporated into chiral ligands for metal-catalyzed asymmetric reactions. The electronic and steric properties of the substituents on the benzoic acid can fine-tune the chiral environment of the catalyst, thereby influencing the enantioselectivity of the transformation. For example, chiral bicyclo[1.1.1]pentanes (BCPs), which are of interest in drug design, have been synthesized using chiral auxiliaries derived from amino acids, a strategy where a chiral benzoic acid derivative could potentially be employed.

Furthermore, enantiomers of complex molecules containing substituted phenyl groups have been prepared and their biological activities evaluated. nih.gov A chiral building block like this compound could be resolved into its separate enantiomers and used in the synthesis of enantiomerically pure active pharmaceutical ingredients.

Process Optimization and Scale-Up Methodologies

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of safety and engineering factors. For the likely Grignard-based synthesis of this compound, several key aspects must be addressed.

Process Optimization:

The optimization of a Grignard reaction involves several critical parameters:

Solvent: The choice of solvent (typically THF or diethyl ether) can affect the stability and reactivity of the Grignard reagent. numberanalytics.com

Temperature: Careful temperature control is crucial to manage the exothermicity of the reaction and minimize side reactions. numberanalytics.com

Magnesium Activation: The initiation of the Grignard reaction can be challenging. Methods to activate the magnesium surface, such as the addition of iodine or 1,2-dibromoethane, are often employed. mt.com

Dosing Rate: The rate of addition of the aryl halide to the magnesium suspension must be controlled to prevent a dangerous accumulation of unreacted starting material and a subsequent runaway reaction. mt.com

A patented process for the preparation of substituted benzoic acids via liquid-phase oxidation highlights the importance of optimizing parameters such as temperature (110°C - 160°C), pressure (atmospheric to 1.5 MPa), and the composition of a composite catalyst to achieve high conversion and yield. google.com

Scale-Up Methodologies:

Scaling up Grignard reactions presents significant safety and engineering challenges: mt.comnumberanalytics.com

Heat Transfer: The exothermic nature of the reaction requires an efficient heat removal system in large-scale reactors to prevent thermal runaway. mt.com

Mass Transfer: The reaction is heterogeneous (solid magnesium in a liquid phase), so efficient agitation is necessary to ensure good mass transfer between the phases. mt.com

Safety: The high reactivity and flammability of Grignard reagents necessitate handling in inert, dry conditions and the implementation of robust safety protocols. numberanalytics.commt.com

Continuous flow chemistry is an emerging methodology that offers significant advantages for scaling up hazardous reactions like the Grignard synthesis. By performing the reaction in a microreactor, heat and mass transfer are significantly improved, and the small reaction volume at any given time enhances safety. aiche.org

| Parameter | Optimization Goal | Scale-Up Consideration |

| Temperature | Maximize yield, minimize byproducts | Efficient heat removal, prevent runaway |

| Dosing Rate | Controlled reaction rate | Avoid accumulation of reactants |

| Agitation | Ensure good mass transfer | Maintain suspension of magnesium |

| Solvent | Solubilize reactants, stabilize Grignard | Safe handling, recovery, and recycling |

Analytical Techniques for Reaction Monitoring and Purity Assessment

Robust analytical methods are essential for monitoring the progress of the synthesis and for assessing the purity of the final this compound product. A combination of chromatographic and spectroscopic techniques is typically employed.

Reaction Monitoring:

In-situ FTIR (ReactIR): This technique allows for real-time monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel, providing valuable kinetic and mechanistic information, which is particularly useful for optimizing and ensuring the safety of Grignard reactions. mt.com

Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and quantifying any impurities. A reversed-phase method would be suitable for this compound. longdom.orghelixchrom.comupb.ro A validated HPLC method for a related compound provides a good starting point for method development. researchgate.net

| HPLC Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) |

| Column Temperature | 30 °C |

Chemical Transformations and Derivatization of 3 Chloro 4 Fluoro 2 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a hub for a variety of chemical modifications, allowing for the synthesis of numerous derivatives such as acyl halides, esters, amides, and hydrazides.

Carboxylic acids are readily converted into more reactive acyl halides, which serve as key intermediates in organic synthesis. The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard and efficient method for preparing the corresponding acyl chloride. libretexts.org In this process, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org

For 3-Chloro-4-fluoro-2-methylbenzoic acid, this transformation yields 3-chloro-4-fluoro-2-methylbenzoyl chloride. A patent for a related compound, 3-chloro-4-fluorobenzoic acid, describes its conversion to 3-chloro-4-fluorobenzoyl chloride using thionyl chloride in the presence of a small amount of pyridine, which acts as a catalyst and proton scavenger. google.com This established methodology is directly applicable to this compound.

Table 1: Synthesis of 3-Chloro-4-fluoro-2-methylbenzoyl Chloride

| Reactant | Reagent | Catalyst (optional) | Product | General Conditions |

|---|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Pyridine or DMF (catalytic amount) | 3-Chloro-4-fluoro-2-methylbenzoyl chloride | Reaction is typically performed in an inert solvent or neat with excess reagent. |

The carboxylic acid moiety can undergo esterification with alcohols, typically under acidic conditions, or be converted into amides via various coupling methods. The direct Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the conversion to an acyl chloride first, followed by reaction with an alcohol or amine, provides a high-yield route to esters and amides, respectively. libretexts.org

Modern peptide coupling reagents are also highly effective for amidation. For instance, a study on the similarly structured 3-chloro-2-fluorobenzoic acid demonstrated its use in synthesizing active pharmaceutical ingredients (APIs) by coupling it with other molecular scaffolds using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), a common peptide coupling agent. ossila.com

Table 2: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents/Catalyst | Product Example |

|---|---|---|---|

| Esterification | This compound + Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 3-chloro-4-fluoro-2-methylbenzoate |

| Amidation (via acyl chloride) | 3-Chloro-4-fluoro-2-methylbenzoyl chloride + Ammonia | - | 3-Chloro-4-fluoro-2-methylbenzamide |

| Amidation (direct coupling) | This compound + Aniline (B41778) | HATU, DCC, or other coupling agents | N-phenyl-3-chloro-4-fluoro-2-methylbenzamide |

Hydrazides are valuable intermediates, often used in the synthesis of heterocyclic compounds and other biologically active molecules. They are typically prepared by reacting a methyl or ethyl ester of the carboxylic acid with hydrazine (B178648) hydrate (B1144303). nih.gov Following this procedure, methyl 3-chloro-4-fluoro-2-methylbenzoate would yield 3-chloro-4-fluoro-2-methylbenzohydrazide.

The resulting hydrazide can then undergo a condensation reaction with various aldehydes or ketones to form acylhydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic –CO–NH–N=CH– linkage. nih.gov

Table 3: General Synthesis of Hydrazide and Hydrazone Derivatives

| Step | Reactant | Reagent | Product | General Conditions |

|---|---|---|---|---|

| 1. Hydrazide Formation | Methyl 3-chloro-4-fluoro-2-methylbenzoate | Hydrazine hydrate (H₂NNH₂·H₂O) | 3-Chloro-4-fluoro-2-methylbenzohydrazide | Reflux in an alcohol solvent like methanol or ethanol. nih.gov |

| 2. Hydrazone Formation | 3-Chloro-4-fluoro-2-methylbenzohydrazide | An appropriate aldehyde (e.g., Benzaldehyde) | N'-(phenylmethylene)-3-chloro-4-fluoro-2-methylbenzohydrazide | Reaction in a suitable solvent, often with catalytic acid. nih.gov |

Aromatic Ring Functionalization Studies

Functionalization of the aromatic ring of this compound is complex due to the presence of multiple substituents with competing electronic and steric effects.

In electrophilic aromatic substitution, the incoming electrophile is directed to a specific position on the ring by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the halogen (Cl, F) and methyl (CH₃) groups are ortho-, para-directors. However, halogens are deactivating, whereas the methyl group is activating.

Table 4: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating (-I, -M) | Meta (to C3, C5) |

| -CH₃ | C2 | Activating (+I, Hyperconjugation) | Ortho, Para (to C3, C6, C4) |

| -Cl | C3 | Deactivating (-I, +M) | Ortho, Para (to C2, C4, C6) |

| -F | C4 | Deactivating (-I, +M) | Ortho, Para (to C3, C5) |

Note: The positions are relative to the carboxylic acid at C1.

The outcome of an electrophilic substitution reaction depends on the balance of these effects. The C5 and C6 positions are the most likely sites for substitution. The C6 position is activated by the ortho-methyl group and the para-chloro group. The C5 position is activated by the ortho-fluoro group and is meta to the carboxyl group. The steric hindrance from the adjacent methyl group at C2 might disfavor substitution at C6, potentially making C5 the more favorable position.

While specific nitration studies on this compound are not widely documented, research on analogous compounds provides valuable insight. The nitration of benzoic acid itself with a mixture of nitric acid and sulfuric acid primarily yields 3-nitrobenzoic acid, as the carboxyl group directs the incoming nitro group to the meta position. truman.edu

Studies on more complex substituted benzoic acids show that regioselectivity is a nuanced outcome of all substituents. For example, the nitration of various ortho- or meta-monosubstituted benzoic acids, including halogenated ones, has been investigated to determine the regioselectivity of the nitro group addition. acs.org A study on the regioselective nitration of 3-fluoro-2-substituted benzoic acids highlights the directing power of the substituents in forcing the nitro group to a specific position. ossila.com Furthermore, research into the nitration of deactivated aromatics like chlorobenzene (B131634) shows that under certain conditions, high regioselectivity for the para-product can be achieved. nih.gov

For this compound, nitration would likely occur at the C5 position. This position is meta to the deactivating carboxyl group and ortho to the ortho, para-directing fluorine atom. The strong activating effect of the methyl group at C2 is directed towards C6, but this position is sterically hindered. Therefore, the electronic guidance from the fluorine and carboxyl groups, combined with steric factors, would favor substitution at C5.

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of electron-withdrawing groups. In this molecule, the carboxylic acid group, along with the chlorine and fluorine atoms, activates the ring towards attack by nucleophiles. The generally accepted mechanism for this type of reaction involves a two-step addition-elimination process. youtube.com Initially, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

In dihalogenated aromatic compounds, the relative reactivity of the halogens as leaving groups is a critical factor. For SNAr reactions, fluoride (B91410) is typically a better leaving group than chloride. This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge in the transition state of the rate-determining addition step. Consequently, in reactions of this compound with nucleophiles, the substitution of the fluorine atom is generally favored over the chlorine atom, assuming the reaction is under kinetic control. This preferential reactivity has been observed in related compounds such as 3-chloro-4-fluoronitrobenzene. organic-chemistry.org The reactivity can be influenced by the position of the activating groups; ortho and para positions relative to the leaving group are strongly activating. libretexts.org

Table 1: General Reactivity in Nucleophilic Aromatic Substitution

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Addition-Elimination via Meisenheimer complex | youtube.com |

| Activating Groups | The carboxylic acid, chloro, and fluoro groups activate the ring for nucleophilic attack. | libretexts.org |

| Leaving Group | Fluorine is generally a better leaving group than chlorine in SNAr reactions. | libretexts.org |

| Regioselectivity | Nucleophilic attack is favored at the C4 position (bearing the fluoro group) due to greater activation. | organic-chemistry.orglibretexts.org |

Transformations at the Methyl Group

Benzylic Halogenation and Subsequent Reactions

The methyl group of this compound is a site for benzylic halogenation, a reaction that proceeds via a free-radical mechanism. youtube.comnumberanalytics.com This transformation is typically achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. libretexts.org The reaction is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com

The product of this reaction, 3-chloro-4-fluoro-2-(halomethyl)benzoic acid, is a valuable synthetic intermediate. The newly introduced benzylic halide is a reactive functional group that can readily participate in a variety of subsequent nucleophilic substitution reactions. For instance, reaction with hydroxide (B78521) can yield the corresponding benzyl (B1604629) alcohol, while reaction with cyanide leads to a nitrile, which can be further hydrolyzed to a carboxylic acid. Similarly, amines can displace the halide to form benzylamines. This versatility makes benzylic halogenation a key step in the elaboration of the methyl group. numberanalytics.com An analogous compound, 4-fluoro-3-methylbenzoic acid, can undergo benzylic bromination, and the resulting product is useful in synthesizing bicyclic heterocycles. ossila.com

Cyclization Reactions via Methyl Group Functionalization

The functionalization of the methyl group, as described in the previous section, opens up pathways for intramolecular cyclization reactions to form various heterocyclic systems. A common strategy involves the formation of lactams, which are cyclic amides. organic-chemistry.orgsoton.ac.uk For example, the carboxylic acid moiety of this compound can first be converted to an amide through standard coupling reactions. If the methyl group has been previously converted to a benzylic halide, an intramolecular nucleophilic substitution can occur where the amide nitrogen attacks the benzylic carbon, displacing the halide and forming a lactam ring.

The size of the resulting ring depends on the structure of the starting material. In this case, the reaction would lead to the formation of a six-membered ring. The synthesis of various heterocyclic scaffolds, such as benzimidazoles, quinoxalinones, and benzodiazepinediones, has been demonstrated using similar strategies starting from multi-reactive building blocks. nih.gov These cyclization reactions are powerful tools for constructing complex molecular architectures from relatively simple starting materials. researchgate.netrsc.org

Formation of Complex Molecular Scaffolds

This compound is recognized as an important building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. google.com Its utility stems from the presence of multiple reactive sites that can be addressed with a high degree of selectivity.

This compound and its analogs serve as key intermediates in the preparation of active pharmaceutical ingredients (APIs). ossila.comossila.com For instance, related fluorinated benzoic acids are used to construct diarylmethanes, which are precursors for SGLT2 inhibitors. ossila.com The strategic placement of the chloro, fluoro, and methyl groups influences the electronic properties and steric profile of the molecule, which can be crucial for biological activity. A patent highlights that 4-fluoro-2-methylbenzoic acid is a significant raw material for medicinal intermediates and electronic chemical photoinitiators. google.com The synthesis of various heterocyclic compounds, which are prevalent motifs in drug discovery, often relies on starting materials like this compound. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoronitrobenzene |

| N-bromosuccinimide (NBS) |

| benzoyl peroxide |

| 3-chloro-4-fluoro-2-(halomethyl)benzoic acid |

| 4-fluoro-3-methylbenzoic acid |

| benzimidazoles |

| quinoxalinones |

| benzodiazepinediones |

| diarylmethanes |

Spectroscopic and Structural Characterization of 3 Chloro 4 Fluoro 2 Methylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

FTIR spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for identifying the characteristic vibrations of the carboxylic acid and the substituted benzene (B151609) ring in 3-Chloro-4-fluoro-2-methylbenzoic acid. The expected FTIR spectral data, based on analysis of analogous compounds such as 3-chloro-4-methylbenzoic acid and various fluorinated benzoic acids, are summarized below.

The spectrum is expected to be dominated by a broad O-H stretching band from the carboxylic acid's hydroxyl group, typically appearing in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration is anticipated to be a strong, sharp peak around 1700 cm⁻¹, characteristic of an aromatic carboxylic acid. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The C-Cl and C-F stretching vibrations are also expected in the fingerprint region, typically between 1100 and 600 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3050-3150 | Medium |

| C-H Stretch (Methyl) | 2850-2970 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1550-1620 | Medium-Strong |

| C-F Stretch | 1200-1250 | Strong |

| C-Cl Stretch | 700-800 | Medium |

Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the aromatic ring vibrations and the carbon-halogen bonds.

The symmetric C=C stretching vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum, typically in the 1580-1620 cm⁻¹ range. The C-Cl and C-F bonds will also exhibit characteristic Raman shifts. The non-polar nature of these bonds often leads to stronger Raman signals compared to their FTIR counterparts.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch (Aromatic) | 1580-1620 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

| C-Cl Stretch | 700-800 | Medium |

| C-F Stretch | 1200-1250 | Medium |

Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

The aromatic region will likely display two signals corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the methyl group. The proton ortho to the chlorine and meta to the carboxylic acid is expected to be the most deshielded. The methyl group will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C5-H) | 7.5-7.8 | Doublet | ~8-9 |

| Aromatic H (C6-H) | 7.2-7.4 | Doublet of doublets | ~8-9, ~2-3 |

| Methyl (-CH₃) | 2.2-2.5 | Singlet | N/A |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | N/A |

Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the 110-160 ppm region. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon attached to the chlorine atom will also have a characteristic chemical shift. The methyl carbon will appear at a much higher field, typically around 15-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165-170 |

| C4 (C-F) | 155-160 (d, ¹JCF ≈ 240-260 Hz) |

| C3 (C-Cl) | 130-135 |

| C2 (C-CH₃) | 135-140 |

| C1 (C-COOH) | 125-130 |

| C5 | 128-132 |

| C6 | 115-120 (d, ²JCF ≈ 20-25 Hz) |

| Methyl (-CH₃) | 15-20 |

Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment. The presence of the ortho-chloro and meta-methyl and carboxylic acid groups will influence the shielding of the fluorine nucleus. The ¹⁹F NMR spectrum is expected to show a single signal, likely a doublet of doublets due to coupling with the two neighboring aromatic protons. The chemical shift is typically referenced to a standard such as CFCl₃.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic F (C4-F) | -110 to -120 | Doublet of doublets |

Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers insights into its structure through the analysis of its fragmentation pattern.

The molecular formula for this compound is C₈H₆ClFO₂. The theoretical monoisotopic mass is calculated to be approximately 188.0013 g/mol . High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental composition of the molecule.

Upon ionization in the mass spectrometer, typically through electron ionization (EI), the molecule forms a molecular ion [M]⁺•, which is unstable and undergoes fragmentation. The fragmentation pattern is characteristic of the compound's structure. For aromatic carboxylic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): This results in the formation of an acylium ion [M-17]⁺. For the target compound, this would correspond to an ion at m/z ≈ 171.

Loss of the entire carboxyl group (-•COOH): This cleavage leads to the formation of a substituted phenyl cation [M-45]⁺, which would appear at m/z ≈ 143.

Decarboxylation followed by loss of a halogen: Further fragmentation of the [M-45]⁺ ion can occur.

Ortho effect: The presence of a methyl group ortho to the carboxylic acid can lead to the loss of a water molecule (H₂O) via a cyclization rearrangement, resulting in an [M-18]⁺• peak.

The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). Therefore, any fragment containing a chlorine atom will show two peaks separated by two m/z units, with a relative intensity ratio of approximately 3:1 (M+ and M+2 peaks). This isotopic signature is a key identifier for chlorine-containing compounds in mass spectrometry.

A hypothetical fragmentation pattern for this compound is summarized in the table below.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₈H₆ClFO₂]⁺• | 188 | Molecular Ion (M⁺•) |

| [C₈H₅ClFO]⁺ | 171 | Loss of •OH (M-17) |

| [C₇H₅ClF]⁺• | 143 | Loss of •COOH (M-45) |

| [C₈H₄FO₂]⁺ | 153 | Loss of •Cl (M-35) |

This interactive table is based on theoretical fragmentation pathways.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical formula and purity of a newly synthesized or isolated substance. The most common method for organic compounds is combustion analysis.

In this method, a precisely weighed sample of this compound is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, HF, and HCl) are collected and quantified. The percentages of carbon, hydrogen, fluorine, and chlorine can be determined from the masses of these products. Oxygen is typically determined by difference.

Based on the molecular formula C₈H₆ClFO₂, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 50.97% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.21% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.81% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 10.08% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.97% |

| Total | 188.585 | 100.00% |

This interactive table presents the theoretical elemental composition.

Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's empirical formula and purity.

Advanced Spectroscopic Techniques for Isomeric Differentiation

Differentiating between isomers is a common challenge in organic chemistry. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for this purpose, as they provide detailed information about the specific arrangement of atoms within a molecule.

Consider the isomers of this compound, such as 2-chloro-4-fluoro-3-methylbenzoic acid or 5-chloro-4-fluoro-2-methylbenzoic acid. While these isomers have the same molecular weight and elemental composition, their spectroscopic signatures will be distinct.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents (Cl, F, CH₃, and COOH). The electron-withdrawing or -donating nature of these groups influences the electron density around the adjacent protons, causing their signals to appear at different chemical shifts. The coupling constants (J-values) between adjacent protons can also help to determine their relative positions on the aromatic ring. For this compound, one would expect two distinct signals in the aromatic region, each corresponding to a single proton. The specific chemical shifts and splitting patterns would be unique to this substitution pattern compared to its other isomers.

¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons are also strongly influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant, which is a characteristic feature. The unique set of ¹³C chemical shifts provides a fingerprint for a specific isomer.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. While many functional group frequencies are similar across isomers (e.g., the O-H and C=O stretches of the carboxylic acid), the "fingerprint region" (typically 1400-600 cm⁻¹) is unique for each molecule. This region contains complex vibrations involving the carbon skeleton and C-H bending modes. The substitution pattern on the aromatic ring gives rise to a characteristic pattern of absorption bands for C-H out-of-plane bending in the 900-650 cm⁻¹ region, which can be used to distinguish between positional isomers.

For example, the steric interaction between the ortho-methyl group and the carboxylic acid group in this compound can influence the conformation of the carboxyl group relative to the aromatic ring, which in turn can affect the position and shape of the C=O stretching band compared to an isomer where the methyl group is not in the ortho position.

By combining these advanced spectroscopic techniques, chemists can confidently distinguish between this compound and its various isomers, ensuring the correct structural assignment.

Computational and Theoretical Investigations of 3 Chloro 4 Fluoro 2 Methylbenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. For 3-chloro-4-fluoro-2-methylbenzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable arrangement of its atoms. uc.ptresearchgate.net These calculations typically involve an iterative process to find the minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound is characterized by a nearly planar benzene (B151609) ring. However, steric hindrance between the methyl group at position 2 and the carboxylic acid group at position 1, as well as electronic repulsion involving the chlorine atom at position 3, can lead to a slight out-of-plane twisting of the carboxylic acid group. This is a common feature in ortho-substituted benzoic acids. uc.ptresearchgate.net The extent of this twist is a balance between the steric strain and the electronic stabilization gained from the conjugation of the carboxyl group with the aromatic ring.

A hypothetical table of selected optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted from DFT calculations, is presented below.

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | 1.745 |

| C-F Bond Length (Å) | 1.350 |

| C-C (ring) Bond Lengths (Å) | 1.385 - 1.405 |

| C-C (carboxyl) Bond Length (Å) | 1.490 |

| C=O Bond Length (Å) | 1.210 |

| C-O Bond Length (Å) | 1.360 |

| O-H Bond Length (Å) | 0.970 |

| C-C-O-H Dihedral Angle (°) | ~5-15 |

Note: These are representative values based on typical DFT calculations for similar molecules and are not from a direct experimental or computational study of this specific molecule.

The presence of the carboxylic acid group introduces conformational flexibility primarily through rotation around the C-C bond connecting it to the benzene ring and the C-O bond within the carboxyl group itself. Computational conformational analysis maps the potential energy surface of the molecule as a function of these rotational degrees of freedom. uc.ptresearchgate.net

For this compound, two primary planar conformers of the carboxylic acid group relative to the ortho-substituent are typically considered: one where the hydroxyl group is oriented towards the methyl group (cis) and one where it is oriented away (trans). The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding or steric repulsion.

The potential energy landscape, generated by scanning the dihedral angle of the C-C-O-H group, reveals the energy barriers between different conformations. uc.pt The global minimum on this landscape corresponds to the most stable conformer. The relative energies of other conformers and the transition states connecting them provide insight into the molecule's dynamic behavior at different temperatures. For many ortho-substituted benzoic acids, the conformer with the hydroxyl group pointing away from the bulky ortho-substituent is often more stable. uc.ptresearchgate.net

Electronic Structure and Reactivity Prediction

The arrangement of electrons within a molecule dictates its chemical reactivity. Computational methods provide valuable descriptors of this electronic structure.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. prensipjournals.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carboxyl group. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing halogen substituents. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, fluoro, carboxyl) groups creates a complex electronic environment. prensipjournals.com

A hypothetical table of FMO energies and related electronic properties is provided below.

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Ionization Potential (eV) | 6.5 |

| Electron Affinity (eV) | 1.2 |

Note: These values are illustrative and based on typical DFT calculations for halogenated aromatic compounds.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). prensipjournals.comresearchgate.net

In the MESP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen of the carboxylic acid group due to the presence of lone pairs of electrons. researchgate.net The acidic hydrogen of the hydroxyl group would exhibit a strongly positive potential (blue), highlighting its susceptibility to deprotonation. The aromatic ring would show a more nuanced potential distribution, with the electron-withdrawing effects of the fluorine, chlorine, and carboxyl groups influencing the electron density of the ring carbons.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely route a reaction will follow.

For this compound, a relevant reaction to study computationally would be its esterification. This reaction involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol on the carbonyl carbon. The subsequent steps would involve proton transfer and the elimination of a water molecule to form the ester.

Computational modeling could provide the activation energies for each step of this process, identifying the rate-determining step. It could also explore the influence of different catalysts or reaction conditions on the energy profile of the reaction. Furthermore, such studies could predict the regioselectivity of reactions involving the aromatic ring, such as electrophilic aromatic substitution, by calculating the stability of the intermediate carbocations (sigma complexes) formed during the reaction.

Transition State Characterization and Reaction Coordinate Analysis

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the carboxylic acid group, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathways. nih.govresearchgate.net

A reaction coordinate analysis would map the energy of the system as it progresses from reactants to products through a transition state. For instance, in an electrophilic attack on the aromatic ring, the reaction coordinate would trace the formation of the sigma complex (arenium ion) as the key intermediate. The energy barrier to reach the transition state for this step would determine the reaction rate.

While direct experimental data on the transition states for reactions of this compound is scarce, theoretical calculations on similar halogenated and alkyl-substituted benzoic acids provide a framework for prediction. nih.govnih.gov The interplay of the electron-withdrawing chloro and fluoro substituents and the electron-donating methyl group would create a complex potential energy surface.

Table 1: Predicted Energetic Profile for a Generic Electrophilic Aromatic Substitution on a Substituted Benzene Ring

| Stage | Description | Relative Energy (kcal/mol) |

| Reactants | Substituted Benzene + Electrophile | 0 |

| Transition State 1 | Formation of the sigma complex | +15 to +25 |

| Intermediate | Sigma Complex (Arenium Ion) | +5 to +15 |

| Transition State 2 | Deprotonation to restore aromaticity | +10 to +20 |

| Products | Substituted Product + Protonated Species | Variable |

Note: The values in this table are illustrative and represent typical ranges for electrophilic aromatic substitution reactions. The actual values for this compound would require specific computational modeling.

Investigation of Reaction Intermediates

For electrophilic aromatic substitution, the stability of the intermediate arenium ion will dictate the position of attack. The substituents on the ring play a crucial role here. The chloro and fluoro groups are deactivating due to their inductive electron withdrawal, while the methyl group is activating through hyperconjugation and inductive electron donation. libretexts.orgfiveable.me The resonance effects of the halogens, where they can donate a lone pair of electrons, also come into play. libretexts.org The carboxyl group is a meta-director and deactivating. turito.com The combined influence of these groups would need to be computationally modeled to accurately predict the most stable arenium ion intermediate and thus the preferred site of substitution.

In reactions involving the carboxylic acid moiety, the stability of the corresponding benzoate (B1203000) anion is paramount. The electron-withdrawing nature of the chloro and fluoro substituents would be expected to stabilize the negative charge on the carboxylate group, thereby increasing the acidity of the parent benzoic acid compared to unsubstituted benzoic acid. nih.gov

Table 2: Predicted Relative Stabilities of Arenium Ion Intermediates for Electrophilic Attack on a Hypothetical Disubstituted Benzene Ring

| Position of Attack | Substituent Effects | Predicted Relative Stability |

| Ortho to Activating Group | Stabilized by resonance/induction | High |

| Para to Activating Group | Stabilized by resonance/induction | High |

| Meta to Activating Group | Less stabilized | Low |

| Ortho to Deactivating Group | Destabilized by induction | Low |

| Para to Deactivating Group | Destabilized by induction | Low |

| Meta to Deactivating Group | Less destabilized | Moderate |

Note: This table provides a generalized prediction. The actual outcome for this compound would depend on the complex interplay of all three substituents and the carboxylic acid group.

Structure-Reactivity and Structure-Property Relationship Studies

The chemical behavior of this compound is intrinsically linked to its molecular structure. Understanding the relationship between its structure and its reactivity and other properties is a key area of theoretical investigation.

Analysis of Substituent Effects on Aromatic Reactivity

The reactivity of the benzene ring in this compound towards electrophilic substitution is modulated by the electronic effects of the chloro, fluoro, methyl, and carboxyl substituents. libretexts.orgfiveable.me

Inductive Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. The methyl group has a weak electron-donating inductive effect (+I). The carboxylic acid group is also inductively electron-withdrawing.

Resonance Effects: The halogen substituents have a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which can partially counteract their inductive withdrawal. libretexts.org The methyl group does not have a significant resonance effect but can stabilize adjacent carbocations through hyperconjugation. The carboxyl group withdraws electron density from the ring via resonance (-R effect).

Table 3: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, Ortho, Para-directing |

| -F (Fluoro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, Ortho, Para-directing |

| -CH3 (Methyl) | Electron-donating (+I) | Hyperconjugation | Activating, Ortho, Para-directing |

| -COOH (Carboxyl) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating, Meta-directing |

Applications of 3 Chloro 4 Fluoro 2 Methylbenzoic Acid As a Chemical Building Block

Role as a Precursor in Medicinal Chemistry Synthesis

Halogenated benzoic acids are fundamental components in the synthesis of numerous pharmaceutical compounds. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of Novel Pharmaceutical Intermediates and Scaffolds

While direct synthesis of a named pharmaceutical intermediate from 3-Chloro-4-fluoro-2-methylbenzoic acid is not prominently reported, the utility of its isomers is well-established. For instance, the related compound 3-Chloro-2-fluorobenzoic acid serves as a key building block for creating Aurora A inhibitors, which are a class of molecules investigated for their potential in cancer therapy. ossila.com These inhibitors are synthesized by attaching the benzoic acid derivative to a larger molecular scaffold using peptide coupling chemistry. ossila.com

Another related isomer, 2-chloro-4-fluorobenzoic acid , is recognized as a crucial intermediate in the preparation of various medicines. google.com Patents have been filed detailing the synthesis of this compound, highlighting its importance in the pharmaceutical industry. google.com Furthermore, a patent for the synthesis of 4-fluoro-2-methylbenzoic acid identifies it as a medicinal intermediate with significant development potential. google.com

The synthesis of complex molecules often involves the use of activated forms of carboxylic acids. For example, 3-chloro-4-fluorobenzoic acid can be converted to its corresponding acid chloride, 3-chloro-4-fluorobenzoyl chloride , which is a more reactive species for subsequent chemical transformations. google.com This suggests that this compound could be similarly activated to facilitate its incorporation into larger, biologically active molecules.

Design and Preparation of Analogues for Structure-Activity Relationship Studies (focused on synthetic aspects)

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, where systematic modifications to a lead compound's structure are made to understand their impact on biological activity. The synthesis of a series of analogues is central to this process. While specific SAR studies detailing the use of this compound are not readily found, the principles are well-illustrated by research on related structures.

For example, SAR studies on novel antiplasmodial agents involved the synthesis of various 2-phenoxybenzamides. mdpi.com In these studies, different benzoic acid precursors were reacted with a variety of aniline (B41778) derivatives to create a library of compounds for biological evaluation. mdpi.com This modular synthetic approach allows researchers to probe the effects of different substituents on the molecule's efficacy. A search on PubChem reveals the existence of 3-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid , a more complex molecule that incorporates the core structure of the subject compound, suggesting its use in building larger molecules for such exploratory studies. nih.gov

The synthesis of a series of tropane (B1204802) analogues for investigation as dopamine (B1211576) uptake inhibitors also showcases this principle. researchgate.net By systematically altering substituents at various positions on the tropane scaffold, researchers were able to identify compounds with high affinity and selectivity for the dopamine transporter. researchgate.net This highlights the synthetic strategies employed in SAR, for which this compound could serve as a valuable starting material for creating novel analogue libraries.

Utility in Agrochemical Synthesis

Halogenated aromatic compounds are a well-established class of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the aromatic ring is critical to their biological activity.

Although there are no specific agrochemicals listed as being directly synthesized from this compound in the available literature, the utility of closely related compounds is documented. For instance, 2-chloro-4-fluorobenzoic acid is explicitly mentioned as a pesticide intermediate. google.com Patents also describe the preparation of 2-chloro-3-methyl-4-methylsulfonyl benzoic acid , indicating the importance of substituted benzoic acids in this industry. patsnap.com

Development of Advanced Materials

The unique electronic and structural properties of substituted benzoic acids make them attractive candidates for the development of advanced materials such as liquid crystals and metal-organic frameworks (MOFs).

Intermediates for Liquid Crystal Synthesis

The incorporation of fluorine atoms into liquid crystal molecules is a common strategy to modify their mesomorphic properties, such as the clearing point and viscoelastic constants. nih.gov While no liquid crystals specifically derived from this compound have been reported, research on related compounds demonstrates the potential of this chemical class.

Studies have shown that fluorinated benzoxazole (B165842) liquid crystal compounds can possess low melting points and wide nematic phase intervals, which are desirable properties for their application in photonics. nih.gov The synthesis of these materials often involves the coupling of substituted benzoic acids with other aromatic cores. The investigation of new furan-based liquid crystals also highlights the modular nature of their synthesis, where different benzoic acid derivatives can be incorporated to tune the final properties. nih.gov

Ligands and Components for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. The properties of MOFs can be tuned by modifying the organic linker. The use of fluorinated linkers is a known strategy to create hydrophobic MOFs, which can be advantageous for applications such as selective CO2 capture. mdpi.com

For example, the synthesis of highly fluorinated hydrophobic rare-earth MOFs has been achieved using fluorinated linkers like 2-fluorobenzoic acid in conjunction with other dicarboxylic acids. mdpi.com While the direct use of this compound as a primary linker in a named MOF is not found in the search results, its structure is amenable to acting as a linker. The carboxylic acid group can coordinate to metal centers, and the chloro, fluoro, and methyl groups would project into the pores of the resulting framework, influencing its size, shape, and chemical environment. The synthesis of MOFs often involves solvothermal or hydrothermal methods where the metal salt and the organic linker are heated in a suitable solvent. nih.govresearchgate.net

Application in Biochemical Research Methodologies

Synthesis of Fluorine-Containing Probes for Spectroscopic Analysis (e.g., ¹⁹F NMR in Metabolomics)

While direct research on the application of This compound in the synthesis of ¹⁹F NMR probes for metabolomics is not extensively documented in publicly available literature, the structural characteristics of this compound suggest its potential as a valuable chemical building block in this field. The principles underlying the design and application of such probes often involve the incorporation of a fluorinated moiety into a molecule of biological interest or a scaffold that can report on a specific metabolic environment.

The general strategy for creating ¹⁹F NMR probes for metabolomics involves designing molecules that can either be metabolized by cellular pathways or can bind to specific metabolites or enzymes, leading to a change in the ¹⁹F NMR signal. nih.gov The presence of the fluorine atom provides a clear spectroscopic window, free from the crowded signals of endogenous protons.

Fluorinated aromatic compounds, including various benzoic acid derivatives, have been explored as ¹⁹F NMR probes. nih.govnih.gov For instance, fluorinated amino acids are utilized to study protein structure and ligand binding, demonstrating the sensitivity of the ¹⁹F chemical shift to the local environment. nih.gov The carboxyl group of a benzoic acid derivative can be readily functionalized, for example, through amide bond formation, to attach the fluorinated aromatic ring to other molecules, such as peptides, drugs, or other targeting moieties. This versatility allows for the creation of a diverse library of probes tailored for specific biological questions.

In the context of metabolomics, a probe synthesized from a fluorinated benzoic acid could be designed to:

Act as a reporter on enzymatic activity: If the probe is a substrate for an enzyme, its conversion to a product will result in a change in the chemical environment of the fluorine atom, leading to a new signal in the ¹⁹F NMR spectrum. The rate of appearance of the product signal and disappearance of the substrate signal can provide kinetic information about the enzyme. researchgate.netbeilstein-journals.org

Monitor changes in the cellular microenvironment: The chemical shift of a ¹⁹F probe can be sensitive to factors such as pH, ion concentration, and redox state. nih.gov

Trace metabolic pathways: A fluorinated analog of a natural metabolite can be introduced into a biological system and its journey through various metabolic pathways can be tracked by ¹⁹F NMR. nih.gov

The specific substitution pattern of This compound offers distinct features for a potential ¹⁹F NMR probe. The fluorine atom at the 4-position would serve as the NMR-active reporter. The chloro and methyl groups at the 3- and 2-positions, respectively, would influence the electronic properties and the chemical shift of the fluorine atom, potentially providing a unique spectral signature.

Table 1: Potential Synthetic Utility of this compound in Probe Synthesis

| Functional Group | Potential Role in Probe Synthesis |

| Carboxylic Acid | Primary site for conjugation to biomolecules (e.g., amino acids, peptides) or other functional moieties via amide, ester, or other linkages. |

| Fluorine Atom | The ¹⁹F NMR reporter nucleus, providing a sensitive and specific signal for detection and analysis. |

| Chlorine Atom | Influences the electronic environment and chemical shift of the fluorine atom. Can also serve as a site for further chemical modification in more advanced synthetic routes. |

| Methyl Group | Affects the steric and electronic properties of the aromatic ring, potentially fine-tuning the probe's interaction with biological targets and its ¹⁹F NMR chemical shift. |

Table 2: Representative ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Groups

It is important to note that the chemical shift is highly dependent on the specific molecular structure and solvent.

| Fluorine-Containing Group | Typical Chemical Shift Range (ppm) relative to CFCl₃ |

| Aryl-F | -100 to -140 |

| CF₃-Aryl | -55 to -70 |

| CF₃-Aliphatic | -60 to -80 |

| R-O-CF₃ | -50 to -80 |

| R₂N-CF₃ | -60 to -90 |